N-(4-methylpyrimidin-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylpyrimidin-2-yl)thiourea is a chemical compound with the CAS Number: 102739-58-2 . It has a molecular weight of 168.22 and its IUPAC name is 1-(4-methylpyrimidin-2-yl)thiourea . It is a solid substance and is not intended for human or veterinary use, but for research purposes.
Synthesis Analysis
While specific synthesis methods for N-(4-methylpyrimidin-2-yl)thiourea were not found, a related compound, N-acyl thiourea derivatives, have been synthesized by first obtaining isothiocyanate, which further reacted with a heterocyclic amine .Physical And Chemical Properties Analysis
N-(4-methylpyrimidin-2-yl)thiourea is a solid substance . Its molecular formula is C6H8N4S and it has a molecular weight of 168.22 g/mol.Scientific Research Applications
Structural Characterization and Polymorphism
Research on N-(4-methylpyrimidin-2-yl)thiourea has led to the structural characterization of its polymorphs and derivatives. Böck et al. (2020) reported on two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea, demonstrating distinct intermolecular hydrogen bonding patterns that influence their crystal structures. This study highlights the polymorphism inherent in such compounds and the impact of molecular interactions on structural configuration (Böck et al., 2020).
Heterocyclic Compound Synthesis
The compound serves as a precursor in synthesizing various heterocyclic compounds. Kirillova et al. (1971) described the synthesis of 2-mercapto-4-methylpyrimidine by reacting 1,3-butenyne ethers with thiourea, opening pathways for creating new pyrimidine derivatives with potential applications in medicinal chemistry and material science (Kirillova et al., 1971).
Antimicrobial and Biological Activity
A significant area of research is the investigation of N-(4-methylpyrimidin-2-yl)thiourea derivatives for their biological activities. Mohammad et al. (2017) synthesized new derivatives incorporating 1,3-oxazepine from 6-methyl 2-thiouracil, demonstrating significant antibacterial activity against various bacterial strains. This suggests the potential of N-(4-methylpyrimidin-2-yl)thiourea derivatives in developing new antimicrobial agents (Mohammad et al., 2017).
Crystallography and Molecular Structure
The compound's utility extends to crystallography, providing insights into molecular interactions and stability. Studies on derivatives, such as 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, offer detailed structural characterization through X-ray diffraction analysis, contributing to the understanding of molecular geometry and stability (Ji, 2006).
properties
IUPAC Name |
(4-methylpyrimidin-2-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-4-2-3-8-6(9-4)10-5(7)11/h2-3H,1H3,(H3,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHDUHMPJCCCBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyrimidin-2-yl)thiourea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.